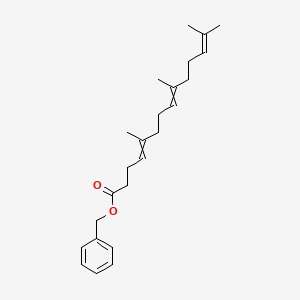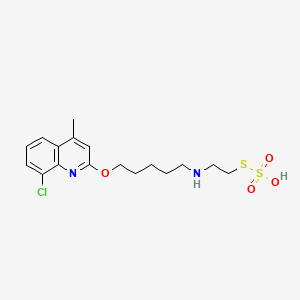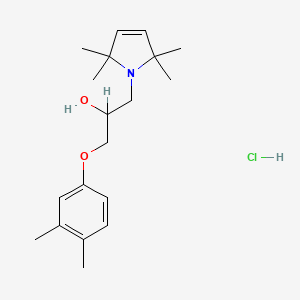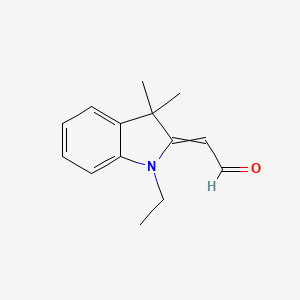
(1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde typically involves the reaction of indole derivatives with aldehydes under specific conditions. One common method includes the condensation of 1-ethyl-3,3-dimethylindoline with acetaldehyde in the presence of an acid catalyst. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated indole derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde is used as a building block for synthesizing more complex molecules.
Biology
The compound has shown promise in biological research, particularly in the study of enzyme interactions and receptor binding. Its indole structure is known to interact with various biological targets, making it a valuable tool in biochemical studies .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Indole derivatives have been found to possess antiviral, anticancer, and anti-inflammatory activities, which could be harnessed for drug development .
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of (1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,1,3-Trimethyl-3-phenylindane
- 1,3,3-Trimethyl-1-phenylindane
Uniqueness
What sets (1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde apart from similar compounds is its specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
41568-14-3 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
2-(1-ethyl-3,3-dimethylindol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C14H17NO/c1-4-15-12-8-6-5-7-11(12)14(2,3)13(15)9-10-16/h5-10H,4H2,1-3H3 |
Clave InChI |
CLHFCFYDSUNLNH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(C1=CC=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



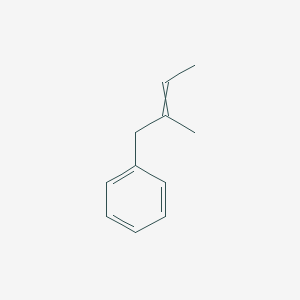
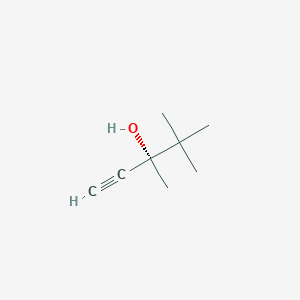
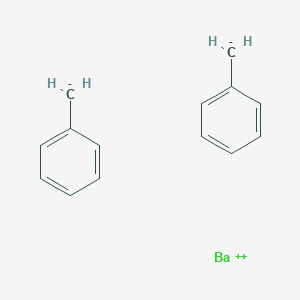
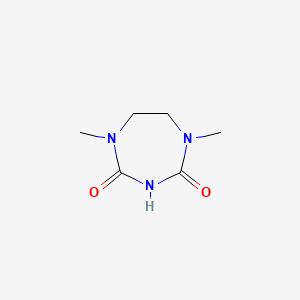

![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)


![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
